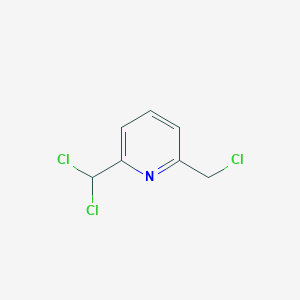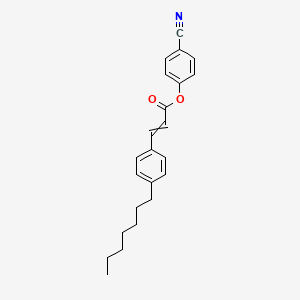
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanophenyl group and a heptylphenyl group attached to a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate typically involves the esterification of 4-cyanophenylacetic acid with 4-heptylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and increases the overall yield of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted esters.
科学的研究の応用
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.
類似化合物との比較
Similar Compounds
Methyl 4-cyanocinnamate: This compound shares a similar cyanophenyl group but differs in the ester moiety and the absence of the heptylphenyl group.
3-(4-Cyanophenyl)prop-2-ynyl thiophene-2-carboxylate: This compound has a similar cyanophenyl group but contains a thiophene ring instead of the heptylphenyl group.
3-(4-Hydroxyphenyl)prop-2-enal: This compound has a similar prop-2-enoate structure but contains a hydroxyphenyl group instead of the cyanophenyl group.
Uniqueness
4-Cyanophenyl 3-(4-heptylphenyl)prop-2-enoate is unique due to the presence of both cyanophenyl and heptylphenyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities further enhance its significance in scientific research.
特性
CAS番号 |
56131-60-3 |
|---|---|
分子式 |
C23H25NO2 |
分子量 |
347.4 g/mol |
IUPAC名 |
(4-cyanophenyl) 3-(4-heptylphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)14-17-23(25)26-22-15-12-21(18-24)13-16-22/h8-17H,2-7H2,1H3 |
InChIキー |
HCKUCVHPTVAUSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
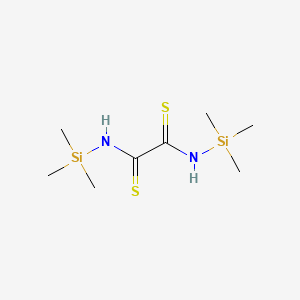

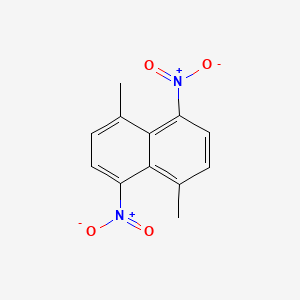

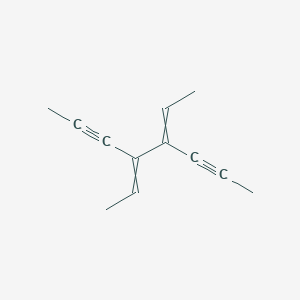
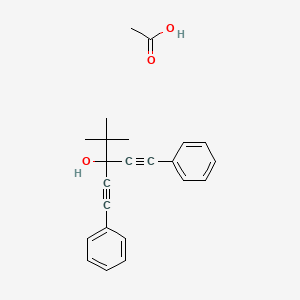
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)




